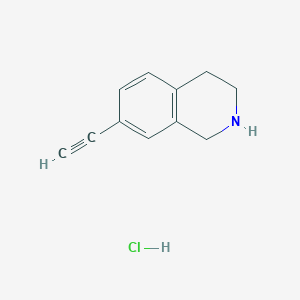

7-Ethynyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Ethynyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a chemical compound with the molecular formula C11H11N·HCl. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications .

Méthodes De Préparation

The synthesis of 7-Ethynyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as phenylethylamine and an appropriate alkyne.

Reaction Conditions: The key step involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms .

Analyse Des Réactions Chimiques

7-Ethynyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide . Major products formed from these reactions include substituted tetrahydroisoquinolines and their derivatives .

Applications De Recherche Scientifique

7-Ethynyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride has several scientific research applications:

Mécanisme D'action

The mechanism of action of 7-Ethynyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

7-Ethynyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride can be compared with other similar compounds, such as:

1,2,3,4-Tetrahydroisoquinoline: The parent compound, which lacks the ethynyl group and has different biological activities.

7-Chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride: A similar compound with a chloro substituent instead of an ethynyl group, which affects its reactivity and biological properties.

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with a methyl group, showing different pharmacological effects.

The uniqueness of this compound lies in its ethynyl group, which imparts distinct chemical reactivity and potential therapeutic benefits .

Activité Biologique

7-Ethynyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride (THIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) class of alkaloids, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a significant class of compounds with various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. They are derived from natural products and have been synthesized to enhance their pharmacological profiles. Research indicates that THIQ analogs can exert potent effects against various pathogens and diseases, particularly neurodegenerative disorders .

Anticancer Activity

Recent studies have demonstrated that THIQ derivatives exhibit promising anticancer properties. For instance, certain THIQ compounds have shown selective inhibition against human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 0.16 to 5.60 µM . The structure-activity relationship indicates that modifications at specific positions on the THIQ scaffold can significantly enhance anticancer potency.

Neuroprotective Effects

THIQ compounds have also been investigated for their neuroprotective potential. They can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds with substitutions at the 7-position have demonstrated significant AChE inhibition (IC50 = 0.27 µM) and protective effects against oxidative stress in neuronal cell models . This suggests that THIQs may serve as lead compounds for developing treatments for neurodegenerative diseases.

The mechanisms underlying the biological activities of THIQs involve multiple pathways:

- Inhibition of Enzymes : THIQs can inhibit key enzymes like AChE and PI3K, contributing to their anticancer and neuroprotective effects.

- Modulation of Signaling Pathways : These compounds may affect various signaling pathways involved in cell proliferation and apoptosis, which is critical in cancer therapy.

- Antimicrobial Activity : Certain THIQ derivatives have shown efficacy against Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the biological activity of THIQs is highly dependent on their structural modifications. For example:

- Substituents at Position 7 : Modifications here can enhance AChE inhibitory activity and selectivity against cancer cells.

- Lipophilicity : Increased lipophilicity generally correlates with improved potency against target enzymes and cell lines .

Case Studies

- Neuroprotection in PC12 Cells : A study demonstrated that a specific THIQ derivative protected PC12 cells from hydrogen peroxide-induced damage in a dose-dependent manner .

- Anticancer Efficacy : In vitro studies showed that certain THIQ analogs inhibited tumor growth in xenograft models with significant reductions in tumor size compared to controls .

Propriétés

IUPAC Name |

7-ethynyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N.ClH/c1-2-9-3-4-10-5-6-12-8-11(10)7-9;/h1,3-4,7,12H,5-6,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPAXWQXWBWZII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(CCNC2)C=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.